
3-Ethyl-2,4-pentanedione
Overview
Description
3-Ethyl-2,4-pentanedione (CAS 1540-34-7) is a β-diketone with the molecular formula C₇H₁₂O₂. It exists as a mixture of keto and enol tautomers, with the enol form stabilized by an intramolecular hydrogen bond. Key properties include a boiling point of 81°C (at 20 mmHg), density of 0.953 g/mL, and refractive index of 1.442 . Its structure features two acetyl groups flanking a central ethyl-substituted carbon, enabling chelation with metal ions.
The compound is synthesized via acetylation of 2-pentanone using acetic anhydride and boron trifluoride, achieving a 57% yield . Applications span coordination chemistry (e.g., vanadium and lanthanide complexes), organic synthesis (enol nucleophile in vinylogous additions), and pharmacological studies (e.g., glucose metabolism modulation in diabetic rats) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,4-pentanedione can be synthesized through various methods. One common method involves the Claisen condensation of ethyl acetate with ethyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{CH3COOC2H5 + C2H5COOC2H5} \xrightarrow{\text{NaOC2H5}} \text{CH3COCH(C2H5)COC2H5} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Claisen condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Coordination Chemistry
3-Ethyl-2,4-pentanedione serves as a bidentate ligand in coordination chemistry, forming stable metal complexes. This property is crucial for the synthesis of various metal derivatives, including:
- Vanadyl 3-ethylacetylacetonate : Investigated for its effects on glucose metabolism in diabetic models .
- N,N,N,N-tetradentate macrocyclic ligands : Used in the development of complex metal structures that have potential applications in catalysis and materials science .
Biochemical Studies
The compound is utilized in studying enzyme mechanisms and keto-enol tautomerism. Its ability to form stable complexes with metal ions allows researchers to explore:
- Enzyme interactions : Understanding how metal-ligand complexes influence enzymatic activity.
- Antioxidant properties : Research indicates that it exhibits antioxidant activity, which is significant for protecting cells from oxidative stress .
Pharmacological Applications
Research has demonstrated the potential therapeutic applications of this compound:
- Diabetes Research : Studies on non-ketotic streptozotocin-diabetic rats have shown that this compound can improve metabolic parameters and reduce oxidative damage markers .
Study Type | Findings |
---|---|
Diabetic Rat Model | Improved metabolic parameters and reduced oxidative stress |
Metal Complex Formation | Enhanced understanding of enzyme mechanisms |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens. However, further research is necessary to establish its clinical relevance and effectiveness .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of diverse chemical compounds through reactions with other substrates.
Case Studies
- Diabetic Rat Model Study :
-
Metal Complex Formation :
- Studies focused on synthesizing palladium(II), platinum(II), ruthenium(III), and iridium(III) complexes using this compound as a ligand.
- Characterization was performed using elemental analyses and spectroscopic techniques, revealing insights into their structural properties and potential applications .
Mechanism of Action
The mechanism of action of 3-ethyl-2,4-pentanedione involves its ability to form stable chelates with metal ions. The compound can coordinate with metal ions through its carbonyl oxygen atoms, forming stable five-membered rings. This chelation ability is crucial in its applications in coordination chemistry and drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Tautomeric Properties
Substituents on the β-carbon significantly influence keto-enol equilibrium. Table 1 summarizes tautomeric stabilization energies (ΔG°) from NMR studies :
Compound | ΔG° (kcal/mol) | Enol Content Trend |
---|---|---|
2,4-Pentanedione (acac) | -3.36 | High enol content |
3-Methyl-2,4-pentanedione | -3.27 | Slightly reduced vs. acac |
3-Ethyl-2,4-pentanedione | -1.25 | Moderate enol content |
3-Propyl-2,4-pentanedione | -1.32 | Similar to ethyl derivative |
3-tert-Butyl-2,4-pentanedione | +12.44 | Dominantly keto form |
3-Phenyl-2,4-pentanedione | +17.91 | Keto form favored |
Key Insight: Bulky substituents (e.g., tert-butyl, phenyl) destabilize the enol form due to steric hindrance, whereas linear alkyl groups (ethyl, propyl) moderately reduce enol content compared to acac .
Physicochemical Properties
Table 2 compares critical properties of selected β-diketones:
Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | pKa (H₂O) |
---|---|---|---|---|---|
2,4-Pentanedione (acac) | 123-54-6 | C₅H₈O₂ | 140 | 0.975 | 8.99 |
3-Methyl-2,4-pentanedione | 815-57-6 | C₆H₁₀O₂ | 85–87 (20 mmHg) | 0.967 | 9.10 |
This compound | 1540-34-7 | C₇H₁₂O₂ | 81 (20 mmHg) | 0.953 | 9.25 |
3-Chloro-2,4-pentanedione | 1540-35-8 | C₅H₇ClO₂ | 95–97 (20 mmHg) | 1.189 | 7.80 |
3,3-Dimethyl-2,4-pentanedione | 3142-58-3 | C₇H₁₂O₂ | 88–90 (20 mmHg) | 0.939 | 9.40 |
Key Trends :
- Boiling Point : Ethyl and methyl derivatives exhibit lower boiling points than acac due to increased volatility from alkyl branching .
- Acidity (pKa): Electron-withdrawing groups (e.g., Cl in Cl-acac) lower pKa, enhancing enolate stability. Ethyl and methyl substituents slightly increase pKa compared to acac .
Metal Complexation
- Lanthanides : this compound forms stable complexes with Ho³⁺, Dy³⁺, and Sm³⁺, showing higher solubility in organic solvents (e.g., chloroform) than acac derivatives. This property facilitates incorporation into polymeric matrices for radiopharmaceutical applications .
- Vanadium : Vanadyl 3-ethylacetylacetonate demonstrates superior glucose metabolism modulation in diabetic rats compared to vanadyl sulfate, attributed to improved bioavailability .
Biological Activity
3-Ethyl-2,4-pentanedione, also known as 3-ethylacetylacetone, is a β-diketone compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
- Chemical Formula : CHO
- CAS Number : 1540-34-7
- Molecular Structure : The compound features two carbonyl groups (C=O) flanked by an ethyl group at the 3-position, contributing to its unique reactivity and biological roles.
This compound primarily targets the respiratory system . Its mode of action involves:
- Formation of Metal Complexes : It acts as a ligand in coordination chemistry, forming stable complexes with various metal ions which can influence biological pathways.
- Enzyme Interaction : This compound has been utilized in studies to understand enzyme mechanisms and keto-enol tautomerism, offering insights into biochemical processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.
Pharmacological Applications
The compound has been investigated for its potential therapeutic applications:
- Diabetes Research : Studies in diabetic rat models have shown that this compound can influence metabolic pathways and improve glycemic control .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens, although further research is needed to establish clinical relevance.
Case Studies and Research Findings
-
Diabetic Rat Model Study :
- A study investigated the effects of this compound on non-ketotic streptozotocin-diabetic rats. Results indicated improved metabolic parameters and reduced oxidative damage markers.
- Metal Complex Formation :
Comparison with Similar Compounds
Compound Name | Structure Variation | Unique Properties |
---|---|---|
2,4-Pentanedione (Acetylacetone) | Lacks ethyl group at the 3-position | More reactive due to less steric hindrance |
3-Methyl-2,4-pentanedione | Methyl group instead of ethyl | Different reactivity profile compared to 3-Ethyl variant |
3-Chloro-2,4-pentanedione | Chlorine atom at the 3-position | Alters electronic properties and reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-ethyl-2,4-pentanedione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via alkylation of acetylacetone derivatives. For example, reactions with 3-bromo-2,4-pentanedione and ethyl cyanoacetate in ethanol-water solutions yield cyclized products, but the choice of solvent and temperature significantly impacts reaction efficiency. Pre-purification steps (e.g., distillation at 170–172°C under ambient pressure) are critical to isolate the desired product, though further purification may be required for analytical applications .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound and its tautomeric forms?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for identifying tautomeric equilibria. For instance, NMR spectra (e.g., Spectrum No.11 in referenced studies) reveal distinct proton environments for keto and enol forms, while IR spectra (e.g., Spectrum No.25) highlight carbonyl stretching vibrations (~1700 cm⁻¹) and enolic O–H bonds (~3200 cm⁻¹). Comparative analysis with analogs like 3-methyl-2,4-pentanedione can validate assignments .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : This compound serves as a versatile ligand for synthesizing transition metal complexes (e.g., Pd(II), Pt(II), Ru(III), Ir(III)). Experimental protocols involve mixing stoichiometric equivalents of the diketone with metal salts (e.g., PdCl₂) in ethanol under reflux. X-ray crystallography or magnetic susceptibility measurements are used to confirm octahedral or square-planar geometries. The ligand’s chelating ability is attributed to its β-diketone structure, enabling stable [M(L)]Cl₂-type complexes .
Advanced Research Questions
Q. How does tautomerism in this compound affect its reactivity in radical-mediated oxidation studies?
- Methodological Answer : The keto-enol equilibrium influences radical scavenging efficiency. For example, in peroxynitrite-mediated oxidation studies, the enol form reacts with hydroxyl radicals (•OH) to form intermediates like dioxetanes, which decompose into biacetyl and acetate. Rate coefficients for •OH reactions can be quantified using photolytic sources (e.g., methyl nitrite) and competitive kinetic models. Asymmetry in tautomer distribution (e.g., s = 0.26 in curve-fitting) must be accounted for in kinetic analyses .
Q. What statistical models are suitable for analyzing asymmetrical dose-response data in toxicity assays involving this compound derivatives?
- Methodological Answer : Asymmetric toxicity data (e.g., EC₅₀ values for 3-chloro-2,4-pentanedione) require advanced curve-fitting models. The 5-parameter logistic (5PL-1P) function outperforms the 4-parameter logistic (4PL) by accommodating slope asymmetry. For example, 5PL-1P yields EC₅₀ = 1.34 mg/L and r² = 0.9993 vs. 4PL’s EC₅₀ = 1.25 mg/L and r² = 0.9898. Software tools like GraphPad Prism should incorporate asymmetry parameters for robust EC₅₀ estimation .
Q. How can mechanistic insights into this compound’s role in glucose metabolism studies be validated using isotopic labeling?
- Methodological Answer : Isotopic tracers (e.g., ¹³C-labeled this compound) can track metabolic pathways in diabetic rat models. Administering labeled compounds via intraperitoneal injection followed by LC-MS analysis of blood/tissue samples reveals incorporation into glucose-regulating enzymes. Control experiments must account for endogenous diketone levels and use vanadyl complexes (e.g., vanadyl 3-ethylacetylacetonate) to isolate specific biochemical interactions .
Q. Key Considerations for Experimental Design
- Handling and Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s volatility (boiling point: 80–81°C/20 mmHg) and potential respiratory irritation .
- Data Reproducibility : Report tautomer ratios (e.g., via integration of NMR peaks) and purity levels (≥95% by GC-MS) to ensure comparability across studies .
Properties
IUPAC Name |
3-ethylpentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARKOVVHJSMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165510 | |
Record name | 3-Ethylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-34-7 | |
Record name | 3-Ethyl-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1540-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethylpentane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2,4-pentanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73741 | |
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Record name | 3-Ethylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.793 | |
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Record name | 3-Ethylacetylacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GK69H2R84 | |
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